N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-chlorobenzamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-chlorobenzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, a tert-butylphenyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable Lewis acid catalyst.
Attachment of the Chlorobenzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-chlorobenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-chlorobenzamide can be compared with other similar compounds to highlight its uniqueness:
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent molecule.
4,4’-Di-tert-butylbiphenyl: Used as a stabilizer in polymers and as an intermediate in organic synthesis.
N,N-bis(4-tert-butylphenyl)hydroxylamine:
Properties
Molecular Formula |
C26H22ClNO3 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C26H22ClNO3/c1-26(2,3)18-8-4-16(5-9-18)23-15-22(29)21-13-12-20(14-24(21)31-23)28-25(30)17-6-10-19(27)11-7-17/h4-15H,1-3H3,(H,28,30) |
InChI Key |
JZDHXVOVPDNMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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